N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent cyanomethylation. The general synthetic route can be summarized as follows:
- Formation of the piperidine derivative : The 2-methylpiperidine is synthesized through standard alkylation methods.
- Sulfonylation : The piperidine derivative is treated with a sulfonyl chloride to introduce the sulfonyl group.
- Cyanomethylation : The final step involves the introduction of the cyanomethyl group via nucleophilic substitution.
Antiviral Activity
Research has indicated that derivatives of N-phenylbenzamide, which include compounds similar to this compound, exhibit antiviral properties. A study reported that several N-phenylbenzamide derivatives demonstrated significant activity against Enterovirus 71 (EV71), a virus responsible for hand, foot, and mouth disease. The most potent compounds showed IC50 values ranging from 5.7 to 12 μM against various strains of EV71, indicating their potential as antiviral agents .
Antiprotozoal Activity
Another significant area of research has focused on the antiprotozoal activity of related compounds. For instance, an N-phenylbenzamide derivative was shown to effectively target Trypanosoma brucei, the causative agent of African sleeping sickness. This compound was curative in an acute mouse model and demonstrated a mechanism involving the disruption of kinetoplast DNA (kDNA) function . This suggests that similar compounds may hold promise in treating protozoal infections.
Structure-Activity Relationship (SAR)
The SAR studies conducted on N-phenylbenzamide derivatives reveal critical insights into how structural modifications influence biological activity:
- Substituents on the benzene ring : Variations at different positions on the benzene ring significantly affect potency and selectivity against specific viral strains.
- Piperidine modifications : Altering the piperidine structure can enhance solubility and bioavailability, which are crucial for therapeutic efficacy.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the significance of this compound in therapeutic applications:
- Antiviral Screening : A comprehensive screening of various derivatives against multiple strains of EV71 showed that modifications to the piperidine moiety led to enhanced antiviral activity and lower cytotoxicity compared to established drugs like pirodavir .
- Protozoal Treatment : In vivo studies using murine models demonstrated that specific derivatives effectively reduced parasitemia levels in T. brucei infections, showcasing their potential for developing new treatments for neglected tropical diseases .
特性
IUPAC Name |
N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-17-7-5-6-15-24(17)28(26,27)20-12-10-18(11-13-20)21(25)23(16-14-22)19-8-3-2-4-9-19/h2-4,8-13,17H,5-7,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDFTNUWBGDGRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。